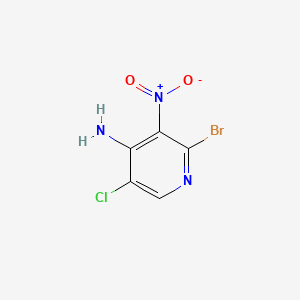

2-Bromo-5-chloro-3-nitropyridin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H3BrClN3O2 |

|---|---|

Molecular Weight |

252.45 g/mol |

IUPAC Name |

2-bromo-5-chloro-3-nitropyridin-4-amine |

InChI |

InChI=1S/C5H3BrClN3O2/c6-5-4(10(11)12)3(8)2(7)1-9-5/h1H,(H2,8,9) |

InChI Key |

HUWGBFKCBBOKTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)[N+](=O)[O-])N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Bromo-5-chloro-3-nitropyridin-4-amine

The following technical guide details the chemical identity, synthesis, reactivity, and applications of 2-Bromo-5-chloro-3-nitropyridin-4-amine .

CAS Number: 1410792-09-4

Executive Summary

2-Bromo-5-chloro-3-nitropyridin-4-amine (CAS 1410792-09-4) is a highly functionalized pyridine intermediate used primarily in the synthesis of complex heterocyclic scaffolds for drug discovery. Its unique substitution pattern—featuring a halogenated core with adjacent amino and nitro groups—makes it an ideal precursor for Imidazo[4,5-c]pyridines , a privileged structure in kinase inhibitors (e.g., targeting MEK, PI3K, or EGFR).

This guide outlines the compound's chemical properties, validated synthetic pathways, and downstream utility in medicinal chemistry.[1]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-Bromo-5-chloro-3-nitropyridin-4-amine |

| CAS Number | 1410792-09-4 |

| Molecular Formula | C₅H₃BrClN₃O₂ |

| Molecular Weight | 252.45 g/mol |

| SMILES | Nc1c(Cl)cnc(Br)c1[O-] |

| Appearance | Yellow to orange solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol |

| Storage | Inert atmosphere, 2–8°C (Light sensitive) |

Structural Analysis: The molecule is a tetra-substituted pyridine. The 4-amino and 3-nitro groups provide an "ortho-diamine equivalent" upon reduction, essential for imidazole ring formation. The 2-bromo and 5-chloro substituents offer orthogonal reactivity for cross-coupling reactions, allowing sequential functionalization at the C2 and C5 positions.

Synthetic Pathways

The synthesis of 2-Bromo-5-chloro-3-nitropyridin-4-amine typically follows an electrophilic aromatic substitution strategy, leveraging the directing effects of the amino group.

Method A: Nitration of 2-Bromo-5-chloropyridin-4-amine (Primary Route)

This method is preferred due to the high regioselectivity of the nitration step. The amino group at C4 strongly activates the ortho-position (C3), while the C5 position is blocked by chlorine.

Precursor: 2-Bromo-5-chloropyridin-4-amine (CAS 1060815-72-6).[2][3]

Protocol:

-

Dissolution: Dissolve 2-Bromo-5-chloropyridin-4-amine (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.

-

Nitration: Dropwise add fuming nitric acid (HNO₃, 1.1 eq) while maintaining the internal temperature below 5°C.

-

Reaction: Stir at 0–10°C for 1–2 hours. Monitor by LCMS for consumption of starting material.

-

Quench: Pour the reaction mixture onto crushed ice/water.

-

Isolation: Neutralize carefully with solid NaHCO₃ or NaOH solution to pH ~5–6. The product precipitates as a yellow solid.[4] Filter, wash with cold water, and dry under vacuum.[4]

Method B: SₙAr Amination of 2-Bromo-4,5-dichloro-3-nitropyridine

This route is used when the di-halo-nitro precursor is available. The C4-chloride is highly activated for nucleophilic aromatic substitution (SₙAr) due to the ortho-nitro group and the para-nitrogen (though N is para to C4, the activation is primarily inductive/mesomeric from the nitro group).

Protocol:

-

Dissolve 2-Bromo-4,5-dichloro-3-nitropyridine in THF or Acetonitrile.

-

Add Ammonia (NH₃ in MeOH or aqueous NH₄OH) at 0°C.

-

Stir at room temperature. The reaction is usually rapid.

-

Concentrate and purify via silica gel chromatography.

Reactivity & Applications in Drug Discovery

The core utility of CAS 1410792-09-4 lies in its ability to serve as a scaffold for Fragment-Based Drug Design (FBDD) .

Synthesis of Imidazo[4,5-c]pyridines

The most common application is the formation of the imidazopyridine bicyclic core.

-

Reduction: The 3-nitro group is reduced to an amine using Iron/Acetic Acid (Fe/AcOH) or Hydrogenation (H₂/Pd-C). This yields 2-Bromo-5-chloropyridine-3,4-diamine .

-

Cyclization: The resulting diamine is condensed with a carboxylic acid, aldehyde, or orthoformate to close the imidazole ring.

Orthogonal Cross-Coupling

-

C2-Position (Bromo): Highly reactive in Suzuki-Miyaura, Stille, or Sonogashira couplings. This allows the introduction of aryl or heteroaryl groups early in the synthesis.

-

C5-Position (Chloro): Less reactive than the C2-bromo. This allows for chemoselective coupling at C2 first, followed by a second coupling at C5 under more forcing conditions (e.g., using Buchwald precatalysts like XPhos Pd G3).

Visualization of Reaction Pathways

Caption: Synthetic workflow from precursor to imidazopyridine scaffold and orthogonal coupling options.

Safety & Handling (MSDS Highlights)

-

Hazards:

-

H302: Harmful if swallowed.[5]

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling:

-

Use in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Nitro compounds can be energetic; avoid heating dry solids to decomposition temperatures.

-

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent oxidation or hydrolysis.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57336666 (5-Bromo-2-chloro-3-nitropyridin-4-amine isomer reference). Link

-

ChemicalBook. CAS 1410792-09-4 Product Entry. Link

-

BenchChem. Synthesis of Aminobromonitropyridines: Protocols and Applications. Link

-

EPA (United States Environmental Protection Agency). DSSTox Substance: 2-Bromo-5-chloropyridin-4-amine (Precursor CAS 1060815-72-6). Link

Sources

Comprehensive Technical Guide on 2-Bromo-5-chloro-3-nitropyridin-4-amine: Structural Analysis, Synthesis, and Applications

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter highly functionalized heterocyclic scaffolds that serve as linchpins in modern drug discovery. Among these, 2-Bromo-5-chloro-3-nitropyridin-4-amine stands out as an exceptionally versatile building block. This whitepaper dissects the electronic topography of this molecule, provides a self-validating de novo synthetic protocol, and outlines its strategic utility in developing advanced therapeutics, such as Janus kinase (JAK) inhibitors[1].

Chemical Identity & Physicochemical Profiling

Before deploying any scaffold in a synthetic campaign, a rigorous understanding of its physicochemical baseline is required. The compound is officially registered under CAS numbers 1410792-09-4[2] and 1334136-60-5[3].

Table 1: Key Physicochemical Properties

| Property | Value |

| CAS Registry Number | 1410792-09-4 / 1334136-60-5 |

| Molecular Formula | C5H3BrClN3O2 |

| Molecular Weight | 252.45 g/mol |

| Exact Mass | 250.9100 Da |

| Hydrogen Bond Donors | 1 (Primary Amine, -NH2) |

| Hydrogen Bond Acceptors | 4 (Nitro group, Pyridine N) |

| Topological Polar Surface Area (TPSA) | 88.8 Ų |

Electronic Topography & Regioselectivity (The "Push-Pull" System)

The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution (EAS) notoriously difficult, especially at the meta positions[4]. However, the specific substitution pattern of 2-bromo-5-chloro-3-nitropyridin-4-amine creates a highly predictable "push-pull" electronic environment:

-

The "Push" (+M Effect): The C4-amine group donates electron density into the aromatic ring via resonance. This strongly activates the ortho positions (C3 and C5) toward incoming electrophiles.

-

The "Pull" (-M, -I Effects): The C3-nitro group withdraws electron density, stabilizing the ring against oxidative degradation. Crucially, it provides a latent handle for future reduction to a diamine—a strict prerequisite for synthesizing fused bicyclic systems like azaindoles[5].

-

Halogen Inductive Effects (-I): The C2-bromo and C5-chloro groups exert electron-withdrawing inductive effects, which lower the pKa of the C4-amine and modulate the overall lipophilicity (LogP) of the scaffold.

De Novo Synthesis: A Self-Validating Protocol

To synthesize this scaffold from commercially available 2-bromo-4-aminopyridine, one must leverage the inherent directing effects of the substituents. The following protocol is designed not just as a sequence of steps, but as a self-validating system where each intermediate is analytically confirmed before progression.

Figure 1: Two-step regioselective synthesis of 2-Bromo-5-chloro-3-nitropyridin-4-amine.

Step 1: Regioselective Nitration at C3

-

Causality: Nitration of pyridines requires harsh conditions. By using concentrated H2SO4, the pyridine nitrogen is protonated, deactivating the ring and preventing N-oxidation. The C4-amine directs the incoming nitronium ion (NO2+) strictly to the ortho positions (C3 and C5). The C3 position is kinetically favored due to the synergistic ortho-directing effect of the C2-bromo group.

-

Protocol:

-

Dissolve 2-bromo-4-aminopyridine (1.0 eq) in conc. H2SO4 at 0°C.

-

Add fuming HNO3 (1.1 eq) dropwise to maintain the internal temperature below 5°C.

-

Stir for 2 hours at 0°C, then allow warming to room temperature.

-

Quench by pouring the mixture over crushed ice; collect the yellow precipitate via vacuum filtration.

-

-

Self-Validation Checkpoint: Relying solely on LC-MS (M+H = 218/220) is insufficient as it cannot distinguish regioisomers. Run a 1H NMR (DMSO-d6). The starting material exhibits protons at C3, C5, and C6. Successful C3-nitration is confirmed by the disappearance of the C3 proton signal, leaving the C5 and C6 protons as distinct, coupled doublets (J ≈ 5.5 Hz).

Step 2: Electrophilic Chlorination at C5

-

Causality: With C3 occupied, C5 is the only remaining site activated by the C4-amine. N-Chlorosuccinimide (NCS) is selected over Cl2 gas to provide a controlled, mild release of electrophilic chlorine, preventing over-oxidation of the primary amine. DMF is used as the solvent to stabilize the polar transition state of the EAS reaction.

-

Protocol:

-

Dissolve 2-bromo-3-nitro-4-aminopyridine (1.0 eq) in anhydrous DMF.

-

Add NCS (1.05 eq) in portions at room temperature.

-

Heat the reaction to 60°C for 4 hours.

-

Precipitate the product by adding cold water and collect via filtration.

-

-

Self-Validation Checkpoint: 1H NMR is again the ultimate arbiter. The C5 proton doublet must completely disappear. The spectrum should resolve to a single, highly deshielded singlet in the aromatic region (>8.0 ppm), corresponding to the isolated C6 proton.

Orthogonal Functionalization in Drug Development

The true value of 2-bromo-5-chloro-3-nitropyridin-4-amine lies in its differential halogen reactivity, which enables orthogonal cross-coupling strategies in library synthesis.

Table 2: Halogen Bond Dissociation Energies & Reactivity Profile

| Position | Halogen | Approx. BDE (kJ/mol) | Cross-Coupling Reactivity |

| C2 | Bromine (Br) | ~280 | High (Primary site for Pd(0) oxidative addition) |

| C5 | Chlorine (Cl) | ~330 | Low-Moderate (Requires specialized ligands e.g., XPhos) |

-

Causality in Cross-Coupling: The bond dissociation energy (BDE) of the C-Br bond is significantly lower than that of the C-Cl bond. When subjected to Palladium(0) catalysis (e.g., Suzuki-Miyaura coupling), the oxidative addition step occurs almost exclusively at the C2-bromo position. This allows chemists to install an aryl or heteroaryl group at C2 without prematurely activating the C5-chloro position.

-

Subsequent functionalization at C5 (e.g., Buchwald-Hartwig amination) can then be achieved by switching to a more electron-rich ligand system and increasing the thermal energy[5].

-

Finally, the C3-nitro group can be reduced (using Fe/HCl or Pd/C with H2) to yield a 3,4-diaminopyridine core. This is a classic precursor for cyclization into imidazo[4,5-c]pyridines or azaindoles, scaffolds heavily patented in the development of TYK2 and JAK1 kinase inhibitors for autoimmune diseases[1].

Figure 2: Orthogonal functionalization strategy leveraging differential halogen reactivity.

References

1.[2] CymitQuimica. "2-Bromo-5-chloro-3-nitropyridin-4-amine | CAS: 1410792-09-4". Source: cymitquimica.com. URL: 2 2.[3] Parchem. "2-broMo-5-chloro-3-nitropyridin-4-aMine (Cas 1334136-60-5)". Source: parchem.com. URL: 3 3.[5] ACS Publications. "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction". Source: acs.org. URL: 5 4.[4] RSC Publishing. "Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides". Source: rsc.org. URL: 4 5.[1] US Patent Office. "Patent No. US2010... Janus Kinase Inhibitors". Source: googleapis.com. URL: 1

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 2-Bromo-5-chloro-3-nitropyridin-4-amine | CymitQuimica [cymitquimica.com]

- 3. parchem.com [parchem.com]

- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

2-Bromo-5-chloro-3-nitropyridin-4-amine molecular weight and formula

An In-depth Technical Guide to 2-Bromo-5-chloro-3-nitropyridin-4-amine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-chloro-3-nitropyridin-4-amine, a halogenated and nitrated aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, molecular formula, and molecular weight. Furthermore, it explores its applications as a versatile chemical intermediate, particularly in the synthesis of kinase inhibitors and other biologically active molecules. This guide serves as a critical resource for researchers leveraging substituted pyridine scaffolds in the development of novel therapeutics.

Chemical Identity and Core Properties

2-Bromo-5-chloro-3-nitropyridin-4-amine is a highly functionalized pyridine ring, making it a valuable scaffold for chemical synthesis. The presence of bromo, chloro, nitro, and amino groups provides multiple reaction sites for diverse chemical modifications.

The fundamental properties of this compound are summarized below:

| Property | Value |

| Molecular Formula | C₅H₃BrClN₃O₂ |

| Molecular Weight | 252.45 g/mol [1][2] |

| IUPAC Name | 2-Bromo-5-chloro-3-nitropyridin-4-amine |

Note: The literature often contains data for various isomers. It is crucial to verify the specific isomer for any application. The information presented here is for the 4-amino, 2-bromo, 5-chloro, 3-nitro substituted pyridine.

Chemical Structure

Caption: 2D structure of 2-Bromo-5-chloro-3-nitropyridin-4-amine.

Synthesis and Characterization

A plausible synthetic workflow is outlined below:

Caption: Generalized synthetic workflow for polysubstituted pyridines.

The synthesis of related isomers often involves the nitration of a halogenated aminopyridine or the halogenation of a nitrated aminopyridine. For instance, the synthesis of 2-amino-5-bromo-3-nitropyridine can be achieved by the nitration of 2-amino-5-bromopyridine.[3] The reduction of the nitro group can also be a key step in forming diaminopyridines, which are precursors to imidazopyridines.[3][4]

Characterization of the final product would typically involve:

-

Mass Spectrometry (MS): To confirm the molecular weight. For a similar isomer, electrospray ionization showed the expected [M+H]+ peak.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the positions of the substituents on the pyridine ring.[5]

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[6] The aminopyridine core, in particular, is a well-established scaffold for the development of kinase inhibitors, often by interacting with the hinge region of the kinase ATP-binding site.[6]

Role as a Versatile Chemical Intermediate

2-Bromo-5-chloro-3-nitropyridin-4-amine serves as a key building block for the synthesis of more complex molecules. The different functional groups allow for a variety of coupling reactions:

-

The bromo and chloro groups are excellent leaving groups for nucleophilic aromatic substitution and are reactive sites for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

The amino group can be acylated, alkylated, or used as a nucleophile.

-

The nitro group can be reduced to an amino group, providing another site for functionalization.

This multi-functionality makes it an ideal starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

Application in Kinase Inhibitor Development

Derivatives of brominated aminopyridines have been successfully used to synthesize potent inhibitors for various kinases.[6] These kinases are often implicated in diseases such as cancer and inflammatory conditions. The general strategy involves using the aminopyridine core as a foundation and adding other chemical moieties to enhance potency, selectivity, and pharmacokinetic properties.

Caption: Role in the kinase inhibitor discovery process.

Safety and Handling

As with any laboratory chemical, 2-Bromo-5-chloro-3-nitropyridin-4-amine and its isomers should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. For the related compound 2-Bromo-5-chloro-3-nitropyridine, the following safety information is noted:

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to consult the specific Safety Data Sheet (SDS) for the exact compound being used.

Conclusion

2-Bromo-5-chloro-3-nitropyridin-4-amine is a chemical compound with significant potential in the field of medicinal chemistry. Its polysubstituted nature provides a versatile platform for the synthesis of a wide range of biologically active molecules, most notably kinase inhibitors. Understanding its chemical properties, synthetic accessibility, and applications is crucial for researchers aiming to develop next-generation therapeutics. This guide provides a foundational understanding of this important building block, empowering scientists in their research and development endeavors.

References

[1] Aggie Access. 5-Bromo-2-chloro-3-nitropyridin-4-amine. [5] ChemicalBook. 2-Amino-5-bromo-4-chloro-3-nitropyridine | 942947-95-7. [2] Synchem. 4-Amino-5-bromo-2-chloro-3-nitropyridine. Sigma-Aldrich. 2-Bromo-5-chloro-3-nitropyridine | 75806-86-9. [6] Benchchem. Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. [3] Organic Syntheses Procedure. 2,3-diaminopyridine. [4] Google Patents. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.

Sources

- 1. FCKeditor - Resources Browser [aggieaccess.cameron.edu]

- 2. synchem.de [synchem.de]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 5. 2-Amino-5-bromo-4-chloro-3-nitropyridine | 942947-95-7 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Physicochemical Profiling and Synthetic Methodologies of 2-Bromo-5-chloro-3-nitropyridin-4-amine in Drug Discovery

Executive Summary

Highly functionalized pyridines are privileged scaffolds in modern medicinal chemistry, serving as the architectural foundation for numerous therapeutics. 2-Bromo-5-chloro-3-nitropyridin-4-amine (CAS: 1410792-09-4) is a meticulously substituted heteroaromatic building block that offers unparalleled versatility for divergent synthesis[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines a self-validating synthetic protocol, and explores its downstream applications in the development of complex pharmacophores, such as imidazo[4,5-c]pyridines.

Structural Significance & Mechanistic Rationale

The strategic placement of four distinct functional groups on the pyridine ring transforms 2-bromo-5-chloro-3-nitropyridin-4-amine into a highly programmable intermediate for drug discovery:

-

The 4-Amine Group (Electron-Donating): The pyridine ring is inherently electron-deficient, which generally disfavors electrophilic aromatic substitution (EAS). However, the strong electron-donating resonance effect (+R) of the 4-amino group overcomes this deactivation, pushing electron density into the ring and directing incoming electrophiles (such as the nitronium ion) to the adjacent ortho position (C3)[2].

-

The 3-Nitro Group (Masked Amine): Positioned adjacent to the 4-amine, the nitro group acts as a stable, masked amine. Upon reduction, it yields a 3,4-diaminopyridine motif—a mandatory precursor for the cyclization into fused bicyclic systems like imidazo[4,5-c]pyridines[3].

-

Orthogonal Halogens (2-Br and 5-Cl): The molecule features two distinct halogens that offer orthogonal reactivity. The C2-Br bond is highly susceptible to oxidative addition by palladium catalysts, enabling regioselective carbon-carbon bond formation via Suzuki-Miyaura cross-coupling[4]. Conversely, the C5-Cl bond remains largely inert under standard Pd(0) conditions, allowing it to be preserved as a lipophilic vector in the final drug candidate or functionalized at a later stage.

Physicochemical Properties

Understanding the physical properties of 2-bromo-5-chloro-3-nitropyridin-4-amine is critical for optimizing reaction solvents, purification methods, and storage conditions. The strong push-pull electronic system created by the electron-donating amine and the electron-withdrawing nitro group significantly influences its solubility and melting profile[5].

| Property | Value / Description |

| Chemical Name | 2-Bromo-5-chloro-3-nitropyridin-4-amine |

| CAS Number | 1410792-09-4 (Alternative isomer naming: 1334136-60-5) |

| Molecular Formula | C₅H₃BrClN₃O₂ |

| Molecular Weight | 252.45 g/mol |

| Predicted Density | 2.020 ± 0.06 g/cm³ |

| Predicted Boiling Point | 381.0 ± 37.0 °C at 760 mmHg |

| Physical Appearance | Yellow to orange solid (due to nitro-amine chromophore) |

| Storage Conditions | 2-8 °C, inert atmosphere (Nitrogen/Argon), protect from light |

Data synthesized from authoritative chemical databases and predictive modeling[5],[6].

Experimental Protocols: Synthesis & Validation

The synthesis of highly substituted nitropyridines requires stringent control over reaction conditions to prevent over-nitration or oxidative degradation. The following protocol details the mixed-acid nitration of 2-bromo-5-chloropyridin-4-amine, adapted from established methodologies for structurally similar aminopyridines[2].

Step-by-Step Methodology: Mixed-Acid Nitration

Reagents & Materials:

-

Starting Material: 2-Bromo-5-chloropyridin-4-amine (0.05 mol)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice & Distilled Water

Procedure:

-

Reaction Setup & Substrate Activation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 50 mL of concentrated H₂SO₄. Cool the acid to 0 °C using an ice-salt bath.

-

Substrate Addition: Slowly, and portion-wise, add the 2-bromo-5-chloropyridin-4-amine to the stirred sulfuric acid. Causality Note: The substrate is protonated at the pyridine nitrogen, further deactivating the ring. The reaction relies entirely on the strong activating effect of the 4-amino group to proceed[2].

-

Electrophilic Aromatic Substitution: Maintain the internal temperature below 5 °C. Add concentrated HNO₃ (70%) dropwise via the dropping funnel over 30 minutes. Stir the mixture at 0–5 °C for an additional 2 hours.

-

Quenching & Isolation: Carefully pour the reaction mixture onto 500 g of vigorously stirred crushed ice. The product will precipitate as a yellow solid. Collect the precipitate via vacuum filtration using a Büchner funnel. Wash thoroughly with cold distilled water until the filtrate is pH neutral.

-

Purification: Recrystallize the crude product from ethanol or purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient) to afford the pure target compound.

Self-Validating System (Quality Control)

To ensure the integrity of the protocol, the following self-validating checks must be performed:

-

TLC Monitoring: The reaction progress should be monitored via Thin Layer Chromatography (TLC). The highly polar starting material will convert to a less polar, distinctively yellow spot (due to the nitro group).

-

LC-MS Isotopic Profiling: Mass spectrometry is the ultimate validation tool here. Due to the presence of one Bromine (⁷⁹Br/⁸¹Br) and one Chlorine (³⁵Cl/³⁷Cl) atom, the mass spectrum must display a highly specific isotopic cluster at m/z ~251.8, 253.8, and 255.8 in a roughly 3:4:1 ratio for the[M+H]⁺ ion. If this pattern is missing, halogen exchange or debromination has occurred.

Downstream Applications in Drug Development

The true value of 2-bromo-5-chloro-3-nitropyridin-4-amine lies in its downstream utility for synthesizing complex pharmaceutical agents.

Regioselective Suzuki-Miyaura Coupling

The C2-Br bond is highly activated for palladium-catalyzed cross-coupling reactions. By reacting the scaffold with various aryl or heteroaryl boronic acids in the presence of a Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a mild base (e.g., Na₂CO₃), researchers can selectively append functionalized rings to the C2 position[4]. The C5-Cl bond remains unreactive under these mild conditions, ensuring strict regiocontrol.

Synthesis of Imidazo[4,5-c]pyridines

Imidazo[4,5-c]pyridines are critical pharmacophores evaluated for their potential as antiviral and anticancer agents[3],[7]. The synthesis from our target scaffold involves two key steps:

-

Nitro Reduction: The 3-nitro group is reduced to an amine using Iron/HCl or catalytic hydrogenation (Pd/C, H₂), yielding a 3,4-diaminopyridine derivative.

-

Dehydrogenative Cyclization: The resulting diamine is condensed with an aryl aldehyde. Utilizing Zinc triflate (Zn(OTf)₂) as a mild Lewis acid catalyst in refluxing methanol allows for a highly efficient, green cyclization, yielding 2-substituted 1H-imidazo[4,5-c]pyridines without the need for harsh reagents like POCl₃[3].

Visualizing the Synthetic & Application Workflow

The following diagram illustrates the logical progression from starting material to the target scaffold, and its subsequent divergent applications in drug discovery.

Workflow for the synthesis and downstream application of 2-bromo-5-chloro-3-nitropyridin-4-amine.

References

1.[1] BLD Pharm. 75806-86-9 | 2-Bromo-5-chloro-3-nitropyridine | BLD Pharm. bldpharm.com. URL: 2.[5] Echemi. 1334136-60-5, 2-broMo-5-chloro-3-nitropyridin-4-aMine ... - Echemi. echemi.com. URL: 3.[6] Sigma-Aldrich. 5-Bromo-2-chloro-3-nitropyridin-4-amine - Sigma-Aldrich. sigmaaldrich.com. URL: 4.[2] BenchChem. Application Note and Protocol: Synthesis of 2-amino-4-bromo-3-nitropyridine. benchchem.com. URL: 5.[3] J Sci Med Central. Synthesis of 2-Substituted1H-Imidazo[4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. jscimedcentral.com. URL: 6.[4] Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. fishersci.se. URL: 7.[7] PubMed. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. nih.gov. URL:

Sources

- 1. 75806-86-9|2-Bromo-5-chloro-3-nitropyridine|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]

- 4. Lab Reporter [fishersci.se]

- 5. echemi.com [echemi.com]

- 6. 5-Bromo-2-chloro-3-nitropyridin-4-amine | 1334136-60-5 [sigmaaldrich.com]

- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profiling and Formulation Strategies for 2-Bromo-5-chloro-3-nitropyridin-4-amine: A Technical Guide

Executive Summary

2-Bromo-5-chloro-3-nitropyridin-4-amine (associated with CAS numbers 1410792-09-4 and 1334136-60-5)[1][2] is a highly functionalized heterocyclic building block utilized in advanced organic synthesis and medicinal chemistry. Due to its poly-substituted pyridine core, the compound presents unique physicochemical challenges—most notably, its exceptionally poor aqueous solubility. This technical guide provides a comprehensive, field-proven framework for profiling the solubility of 2-bromo-5-chloro-3-nitropyridin-4-amine. It details the structural causality behind its dissolution behavior and outlines rigorous, self-validating experimental protocols for both kinetic and thermodynamic solubility assessments.

Physicochemical Profiling & Structural Causality

The solubility profile of 2-bromo-5-chloro-3-nitropyridin-4-amine is intrinsically dictated by its molecular architecture. Halogenated nitropyridines generally demonstrate poor water solubility, driven by the substantial hydrophobic contribution of the halogen substituents and the electron-deficient nature of the pyridine ring[3].

-

Lipophilicity (Halogenation): The presence of heavy halogens (2-bromo and 5-chloro) significantly increases the partition coefficient (LogP), driving the molecule's preference for organic phases over aqueous media[3].

-

Attenuated Basicity (Nitro Group): While the 4-amine group typically acts as a hydrogen-bond donor, the strongly electron-withdrawing 3-nitro group—coupled with the inductive effects of the halogens—severely depletes the electron density on the amine nitrogen. This prevents protonation at physiological pH, rendering the compound un-ionizable in standard aqueous buffers and further limiting its aqueous solubility[4].

-

Crystal Lattice Energy: The planar aromatic system facilitates strong intermolecular π-π stacking and hydrogen bonding in the solid state, resulting in a high crystal lattice energy that resists dissolution in highly polar protic solvents like water[5].

Figure 1: Structural causality mapping of functional groups to physicochemical solubility traits.

Empirical & Predictive Solubility Data

While empirical high-throughput data for this specific molecule requires custom assaying, predictive models based on structurally analogous halogenated nitropyridines (e.g., 5-bromo-2-chloro-4-nitropyridine) indicate a moderate lipophilicity (LogP ~1.86) and a preferential solubility in polar aprotic solvents[3].

Table 1: Predicted Solubility Profile & Mechanistic Rationale

| Solvent Class | Representative Solvents | Expected Solubility Level | Mechanistic Rationale |

| Aqueous | Water, PBS (pH 7.4) | Poor (< 10 µg/mL) | High LogP, lack of ionization due to electron withdrawal[3][4]. |

| Polar Aprotic | DMSO, DMF | High (> 10 mg/mL) | Strong H-bond acceptance from solvent to the 4-amine[6]. |

| Halogenated | Dichloromethane, Chloroform | Moderate | Favorable dispersion interactions with 2-bromo/5-chloro groups. |

| Aliphatic | Hexane, Heptane | Very Poor | Inability of the solvent to disrupt the high crystal lattice energy. |

Experimental Workflows for Solubility Determination

To accurately determine the solubility of 2-bromo-5-chloro-3-nitropyridin-4-amine, researchers must employ both kinetic and thermodynamic assays depending on the stage of drug development.

Protocol A: Kinetic Solubility Assay (Turbidimetric/Nephelometric)

Kinetic solubility is highly relevant in early preclinical drug discovery for high-throughput screening[7]. This method measures the point of precipitation when a compound dissolved in DMSO is introduced into an aqueous buffer[6]. Causality Note: Pre-dissolution in DMSO tends to overestimate solubility compared to equilibrium methods due to the formation of metastable supersaturated solutions or amorphous precipitates[6][8].

-

Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock solution[9][10].

-

Serial Dilution: Perform a 3-fold serial dilution of the stock in DMSO to create a concentration gradient[11].

-

Aqueous Introduction: Dilute each sample 1:50 into Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final DMSO concentration of 2%[11].

-

Incubation: Incubate the microtiter plate at 25°C for 1 to 6 hours on a plate shaker[7][11].

-

Detection: Measure the absorbance (turbidimetry) at 620 nm or use a nephelometer to detect light scattering[6][10]. The kinetic solubility limit is defined as the highest concentration before a significant increase in absorbance/scattering occurs compared to a DMSO-only control[10][11].

Protocol B: Thermodynamic Equilibrium Assay (Shake-Flask Method)

The thermodynamic shake-flask method is the "gold standard" for solubility determination, utilizing the thermodynamically stable solid crystalline form[5][6]. Causality Note: This method ensures that the solid phase is in true equilibrium with the molecularly dispersed compound, providing the absolute maximum concentration achievable in the medium[5].

-

Solid Addition: Add an excess amount of solid 2-bromo-5-chloro-3-nitropyridin-4-amine (approx. 1 mg) into a glass vial or microtiter plate well containing 300 µL of the target aqueous medium (e.g., pH 7.4 buffer)[5].

-

Equilibration: Vigorously shake the suspension at a controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure complete saturation[5][6]. Self-Validation Step: Use an ultrasonic bath for the first hour to accelerate initial dissolution and prevent kinetic trapping[5].

-

Sedimentation & Filtration: Allow the suspension to sediment, then filter the saturated liquid phase through a 0.22 µm hydrophilic PVDF filter plate[5][8].

-

pH Verification: Measure the final pH of the filtrate to ensure the buffer capacity was not exceeded during equilibration, which could artificially shift the solubility profile[4][5].

-

Quantification: Dilute the filtrate appropriately and quantify the compound concentration using HPLC-UV or LC/MS against a standard calibration curve[6][9].

Figure 2: Comparative workflows for Kinetic and Thermodynamic solubility determination.

Downstream Applications & Formulation Strategies

Given the poor aqueous solubility of halogenated nitropyridines, formulation strategies must focus on disrupting the crystal lattice or utilizing favorable solvent interactions. For in vitro biological assays, utilizing polar aprotic solvents (DMSO, DMF) or co-solvents like PEG-400 can significantly enhance solubility[6][10]. For in vivo pharmacokinetic applications, dissolving the compound in lipidic vehicles or using surfactants (e.g., Tween 80) is recommended to improve systemic exposure by bypassing the aqueous dissolution rate-limiting step[8].

References

-

Creative Biolabs. Aqueous Solubility. Retrieved from:[Link]

-

Domainex. Turbidimetric (Kinetic) Solubility Assay. Retrieved from: [Link]

-

ACS Omega. An Automated Robotic Interface for Assays: Facilitating Machine Learning in Drug Discovery. Retrieved from: [Link]

-

SRCE. Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. Retrieved from: [Link]

-

Molecular Pharmaceutics (ACS). Prediction of Bioequivalence and Food Effect Using Flux- and Solubility-Based Methods. Retrieved from: [Link]

-

NIH PMC. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved from:[Link]

Sources

- 1. 2-Bromo-5-chloro-3-nitropyridin-4-amine | CymitQuimica [cymitquimica.com]

- 2. parchem.com [parchem.com]

- 3. Buy 5-Bromo-2-chloro-4-nitropyridine | 1082041-27-7 [smolecule.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 7. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

Technical Procurement & Application Guide: 2-Bromo-5-chloro-3-nitropyridin-4-amine

The following is an in-depth technical guide regarding the procurement, validation, and application of 2-Bromo-5-chloro-3-nitropyridin-4-amine .

Executive Summary & Chemical Profile

2-Bromo-5-chloro-3-nitropyridin-4-amine is a highly functionalized pyridine building block used primarily in the synthesis of fused heterocyclic systems (e.g., imidazo[4,5-c]pyridines) and kinase inhibitors (e.g., SHP2, EGFR targets).[1] Its dense functionalization—containing a nitro group, an amine, and two distinct halogens—makes it a versatile "orthogonal" scaffold, allowing for sequential, chemoselective cross-coupling reactions.

However, this density creates a high risk of regioisomeric contamination during commercial synthesis. Procurement officers and medicinal chemists must distinguish this specific isomer from its close analog, 5-Bromo-2-chloro-3-nitropyridin-4-amine.

Chemical Identity

| Property | Specification |

| Systematic Name | 2-Bromo-5-chloro-3-nitropyridin-4-amine |

| Common Analogs | 5-Bromo-2-chloro-3-nitropyridin-4-amine (Major Isomeric Impurity) |

| Molecular Formula | C₅H₃BrClN₃O₂ |

| Molecular Weight | 252.45 g/mol |

| CAS Number | Note: Often indexed under generic isomers.[1][2][3][4][5] Verify via structure. (Closest analog CAS: 1334136-60-5 refers to the 5-Br, 2-Cl isomer). |

| Appearance | Yellow to Orange crystalline solid |

| Solubility | DMSO, DMF, warm EtOAc; poorly soluble in water. |

Synthesis & Impurity Landscape

To validate a supplier, one must understand the synthetic origin of the material. The presence of specific impurities reveals the manufacturing route and the potential for batch failure.

Dominant Synthetic Routes

There are two primary industrial routes. Understanding these allows you to predict the impurity profile.

-

Route A: Stepwise Halogenation/Nitration (High Isomer Risk)

-

Mechanism:[6] Starting from 2-bromo-5-chloropyridin-4-amine (rare) or nitration of a di-halo precursor.

-

Risk:[4] Nitration of electron-deficient pyridines is harsh. It often yields regioisomers where the nitro group attacks the 5-position if not fully blocked, or results in halogen scrambling (halogen dance).

-

-

Route B: SₙAr Displacement (Preferred for Purity)

-

Mechanism:[6] Starting from 2-Bromo-4,5-dichloro-3-nitropyridine . Ammonia displaces the chloride at the 4-position (activated by the ortho-nitro group and para-nitrogen).

-

Impurities: Residual starting material (di-chloro species) or over-amination (displacing the 2-Br or 5-Cl).

-

Visualization: Synthesis & Impurity Flow

The following diagram illustrates the critical SₙAr pathway and where supplier quality often fails.

Figure 1: SₙAr Synthesis Pathway showing the origin of critical impurities. Note that the C4 position is most reactive due to the ortho-nitro effect.

Supplier Evaluation: A Self-Validating Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. The structural similarity between the 2-Br/5-Cl and 5-Br/2-Cl isomers often leads to mislabeling in catalog databases.

Protocol 1: The "Isomer Check" (¹H-NMR)

The chemical shifts of the aromatic proton at the C6 position differ between the two isomers due to the inductive effects of the adjacent halogens.

-

Dissolve 5 mg of sample in DMSO-d₆.

-

Acquire ¹H-NMR (400 MHz minimum).

-

Analyze Region 8.0 – 8.5 ppm :

-

Target (2-Br, 5-Cl): Look for the C6-H singlet. It is typically shielded relative to the 2-Cl isomer due to the 5-Cl position.

-

Impurity (5-Br, 2-Cl): The C6-H singlet will appear slightly downfield.

-

Validation: If you see two small singlets in this region, the batch is a mixture of regioisomers. Reject the batch.

-

Protocol 2: HPLC Purity & Oxidation State

Nitro-anilines are prone to oxidation, turning dark brown/black.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

-

Detection: 254 nm (aromatic) and 350-400 nm (nitro/amine conjugation).

-

Acceptance Criteria: Main peak >97%. Any peak >1% with a similar UV spectrum suggests a halogen-scrambled impurity.

Visualization: Procurement Decision Logic

Use this workflow to accept or reject supplier batches.

Figure 2: Quality Assurance Decision Tree for incoming raw material.

Sourcing Landscape

Suppliers are categorized by their utility in the drug development lifecycle.

| Supplier Tier | Representative Vendors | Best Use Case | Risk Profile |

| Tier 1: Global Catalogs | Sigma-Aldrich (Merck) , Fisher Scientific | Reference standards; small scale (mg to g). High QC confidence. | Low risk, High cost. |

| Tier 2: Building Block Specialists | Combi-Blocks , Enamine , Fluorochem | MedChem library synthesis (1g - 100g). Good balance of cost/quality. | Moderate. Must verify isomer identity. |

| Tier 3: Bulk/Aggregators | Ambeed , AifChem , ChemicalBook | Scale-up (>100g). Often source from multiple labs. | High. Mandatory re-analysis required. |

Sourcing Strategy: For this specific compound, Combi-Blocks and Fluorochem are frequently cited in patent literature for having reliable pyridine building blocks. If the exact "2-Bromo-5-chloro" isomer is unavailable in catalog, request a Custom Synthesis quote from WuXi AppTec or Pharmaron using the SₙAr route described in Section 2 to ensure regiocontrol.

Handling & Safety (E-E-A-T)

Warning: This compound contains a nitro group and halogenated aromatic ring, classifying it as a potential skin sensitizer and irritant.

-

Hygroscopicity: Moderately hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Reactivity: The C4-amine is weakly nucleophilic due to the electron-withdrawing nitro group. However, the C2-Bromine is highly reactive in Suzuki/Buchwald couplings. Avoid inadvertent cross-coupling by keeping away from Pd catalysts until intended use.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood to avoid inhalation of dust.

References

-

Fluorochem. (2025). Safety Data Sheet: 2-Amino-5-bromo-4-chloro-3-nitropyridine (Isomer Analog Reference). Retrieved from

-

Fisher Scientific. (2025). 2-Bromo-5-nitropyridine Handling and Safety Data. Retrieved from

-

Combi-Blocks. (n.d.). Pyridine Building Blocks Catalog. Retrieved from

-

Jubilant Ingrevia. (2024). Safety Data Sheet: 5-Chloro-2-nitropyridine (Precursor Safety). Retrieved from [4]

-

Organic Syntheses. (n.d.). Preparation of 2,3-Diamino-5-bromopyridine (Analogous Chemistry).[2] Retrieved from

Sources

Strategic Sourcing & Synthetic Guide: 2-Bromo-5-chloro-3-nitropyridin-4-amine

CAS: 1410792-09-4 | Formula: C₅H₃BrClN₃O₂ | MW: 252.45 g/mol

Executive Summary

2-Bromo-5-chloro-3-nitropyridin-4-amine is a highly specialized heterocyclic intermediate, primarily utilized in the design of kinase inhibitors and complex pharmaceutical scaffolds. Unlike common pyridine building blocks, this compound possesses a dense functionalization pattern (tetra-substituted) that allows for orthogonal reactivity: the 2-bromo group enables Suzuki/Stille couplings, the 3-nitro group serves as an ortho-directing group or reducible amine precursor, and the 4-amine/5-chloro motif provides unique electronic properties.

Market Status: High Scarcity / Synthesis-on-Demand Currently, this compound is not a commodity chemical. Most major catalogs list it as "Inquire" or "Out of Stock," necessitating a "Make vs. Buy" decision for research programs.

Part 1: Market Intelligence (Price & Availability)

Availability Status

-

Commodity Level: Low (Tier 3 Specialty Chemical).

-

Lead Time: 4–8 weeks (Typical for custom synthesis batches).

-

Primary Risk: Isomer Confusion. Multiple isomers with identical molecular weights exist. Vendors often mislabel these. You must verify the structure via NMR/CAS before purchase.

Estimated Pricing Models

Pricing is volatile and volume-dependent.

| Quantity | Market Status | Estimated Price Range (USD) | Source Type |

| 100 mg | Rare Stock | $150 - $300 | Specialty Catalogs (e.g., BLD Pharm, Cymit) |

| 1 g | Synthesis-on-Demand | $800 - $1,500 | CRO / Custom Synthesis |

| 10 g+ | Bulk Quote | $3,000 - $5,000 | Direct Manufacturer Negotiation |

Key Suppliers (Verified Listings)

-

BLD Pharm: Listed as Cat# BD248745 (Often requires inquiry).

-

CymitQuimica: Lists CAS 1410792-09-4 (Sourcing likely from Asia).

-

Leyan (China): Primary source for many Western distributors.

Part 2: Synthetic Utility & Retrosynthesis

When stock is unavailable, in-house synthesis is the most reliable path. The synthesis relies on the orthogonal reactivity of the pyridine ring.

Reactivity Profile

The molecule contains three distinct electrophilic/nucleophilic sites:

-

C2-Bromine: Highly reactive toward Pd-catalyzed cross-coupling (Suzuki-Miyaura).

-

C3-Nitro: Deactivates the ring, enabling nucleophilic attack at C4/C6, and can be reduced to a diamine.

-

C4-Amine: Acts as a directing group and can be acylated or alkylated.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic analysis showing the two primary routes to the target. Route A (Nitration) is generally preferred for atom economy if the amine precursor is available.

Part 3: Detailed Synthetic Protocols

Protocol A: Nitration of 2-Bromo-5-chloropyridin-4-amine (Recommended)

This route exploits the directing power of the C4-amine. In acidic media, the amine is protonated, but the free base equilibrium allows the strong ortho-para directing effect of the amino group to direct the nitro group to the C3 position (ortho to amine, para to nothing). The C5 position is blocked by Chlorine.

Reagents:

-

Substrate: 2-Bromo-5-chloropyridin-4-amine (1.0 eq)

-

Solvent: Conc. Sulfuric Acid (

)[4] -

Reagent: Fuming Nitric Acid (

, >90%)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 2-Bromo-5-chloropyridin-4-amine (5.0 g, 24 mmol) in conc.

(25 mL) at 0°C. Note: The reaction is exothermic; add solid slowly. -

Nitration: Cool the solution to -5°C using an ice/salt bath. Dropwise add fuming

(1.5 eq) over 30 minutes, maintaining internal temperature < 5°C. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

-

Quenching: Pour the reaction mixture carefully onto 200 g of crushed ice.

-

Neutralization: Adjust pH to ~8–9 using 50% NaOH solution or solid

. Caution: Vigorous foaming. -

Isolation: Extract the yellow suspension with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes) to yield the target as a yellow solid.

Protocol B: Displacement (Alternative)

If the nitrated precursor is available but has a leaving group at C4 (e.g., 2-Bromo-4,5-dichloro-3-nitropyridine), ammonia displacement is highly effective.

Mechanism: The C4 position is activated by both the ortho-nitro group and the para-pyridine nitrogen, making it significantly more electrophilic than C2 or C6.

Step-by-Step Methodology:

-

Setup: Dissolve 2-Bromo-4,5-dichloro-3-nitropyridine (1.0 eq) in dry THF (0.2 M concentration).

-

Addition: Add 7N Ammonia in Methanol (5.0 eq) or bubble anhydrous

gas through the solution at 0°C. -

Reaction: Seal the vessel and stir at Room Temperature for 12 hours.

-

Workup: Concentrate the solvent. Resuspend residue in water and filter the precipitate. The product is usually pure enough for subsequent steps.[4]

Part 4: Quality Control & Analytics

To ensure you have the correct isomer (CAS 1410792-09-4) and not the commercially common isomers, verify these signals:

| Technique | Expected Signal (Approximate) | Diagnostic Value |

| 1H NMR (DMSO-d6) | Singlet at ~8.3–8.5 ppm (C6-H) | Confirms only one aromatic proton. |

| 1H NMR (DMSO-d6) | Broad singlet at ~7.0–7.5 ppm ( | Confirms primary amine. |

| LCMS | m/z ~ 251.9 / 253.9 (Br/Cl pattern) | Confirms mass and halogen isotope pattern. |

| NOESY | Correlation between | Critical: Look for NOE between |

References

-

Organic Syntheses. (1950). 2-Amino-5-bromo-3-nitropyridine. Org. Synth. 1950, 30, 3. [Link]

- Google Patents. (2017). CN106467488A: Preparation technology of halogenated pyridines.

Disclaimer: This guide is for research purposes only. Synthesis of nitrated heterocycles involves hazardous reagents (fuming nitric acid) and should only be performed by qualified chemists in a fume hood.

Sources

Methodological & Application

Synthesis and Process Optimization of 2-Bromo-5-chloro-3-nitropyridin-4-amine: A Key Heterocyclic Building Block

Executive Summary

Highly functionalized pyridines are foundational scaffolds in modern medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and complex heterocyclic drugs. The synthesis of 2-bromo-5-chloro-3-nitropyridin-4-amine (CAS: 1410792-09-4 / 1334136-60-5)[1] demands precise control over regioselectivity due to the competing electronic and steric effects of multiple substituents on the pyridine ring.

This application note provides a comprehensive, field-proven methodology for synthesizing this target molecule. By leveraging the directing effects of an exocyclic amine and utilizing an acid-catalyzed nitramine rearrangement, this two-step protocol ensures high regiochemical fidelity and scalable yields.

Retrosynthetic Rationale & Mechanistic Insights

Direct electrophilic aromatic substitution (e.g., nitration or halogenation) on an unsubstituted pyridine ring is notoriously difficult. The electronegative nitrogen atom withdraws electron density, and in acidic media, the formation of a pyridinium cation further deactivates the ring[2]. To overcome this, the synthesis relies on the strong electron-donating properties of an amino group at the C4 position.

Step 1: Regioselective Chlorination Starting from commercially available 2-bromo-4-aminopyridine, the first objective is the installation of a chlorine atom. The C4-amino group strongly activates the ortho positions (C3 and C5). Due to the steric hindrance imparted by the C2-bromine atom, electrophilic chlorination preferentially occurs at the less hindered C5 position, yielding 2-bromo-5-chloropyridin-4-amine (CAS: 1060815-72-6)[3].

Step 2: Nitramine Formation and Rearrangement With positions C2, C4, and C5 occupied, the final nitration must occur at C3. However, direct nitration of the pyridine carbon is kinetically unfavorable. Instead, the reaction is driven through a Bamberger-type nitramine rearrangement [4]. Treatment with fuming nitric acid in concentrated sulfuric acid first yields an N-nitro intermediate (4-nitraminopyridine). Upon heating, the N-N bond undergoes heterolysis, and the nitro group migrates to the only available ortho position (C3) via a mechanism often characterized as a [1,5]-sigmatropic shift or an intermolecular dissociation-recombination pathway[2][5].

Visualized Workflows

Figure 1: Synthetic workflow for 2-bromo-5-chloro-3-nitropyridin-4-amine via nitramine rearrangement.

Figure 2: Mechanistic sequence of the acid-catalyzed nitramine rearrangement to the C3 position.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Chlorination

Objective: Synthesis of 2-bromo-5-chloropyridin-4-amine[3].

-

Preparation: Charge a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser with 2-bromo-4-aminopyridine (1.0 eq) and anhydrous acetonitrile (10 volumes).

-

Dissolution: Stir the suspension at room temperature (20–25 °C) under an inert nitrogen atmosphere until the starting material is fully dissolved.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise over 30 minutes.

-

Causality Check: Portion-wise addition is critical to prevent a sudden exotherm. Maintaining strict stoichiometry (1.05 eq) minimizes the formation of over-chlorinated byproducts.

-

-

Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress via LC-MS until the starting material is consumed (<2% remaining).

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

-

Extraction: Partition the crude residue between Ethyl Acetate (EtOAc) and distilled water. Wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product via recrystallization (e.g., from EtOAc/Hexanes) or silica gel flash chromatography to yield the intermediate as an off-white solid.

Protocol B: Nitramine Formation and Acid-Catalyzed Rearrangement

Objective: Synthesis of 2-bromo-5-chloro-3-nitropyridin-4-amine[1].

-

Acid Bath Preparation: Cool concentrated sulfuric acid (H₂SO₄, 5 volumes) in a round-bottom flask to 0 °C using an ice-salt bath.

-

Substrate Addition: Slowly add 2-bromo-5-chloropyridin-4-amine (1.0 eq) in small portions, maintaining the internal temperature strictly below 10 °C.

-

Causality Check: The strong acid protonates the pyridine ring, forming a highly deactivated pyridinium salt. This prevents direct, uncontrolled nitration of the ring and directs the electrophile exclusively to the exocyclic amine[2].

-

-

Nitration: Dropwise add fuming nitric acid (HNO₃, 1.2 eq), keeping the temperature below 5 °C. Stir for 1 hour to ensure complete formation of the N-nitro intermediate (nitramine)[4].

-

Thermal Rearrangement: Remove the ice bath and gradually heat the reaction mixture to 90 °C. Maintain this temperature for 3 hours.

-

Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice with vigorous stirring to precipitate the product.

-

Neutralization & Isolation: Slowly adjust the pH of the aqueous suspension to ~6-7 using aqueous NH₄OH. Filter the resulting yellow precipitate.

-

Final Drying: Wash the filter cake thoroughly with cold water to remove residual salts and dry under high vacuum at 45 °C to afford the target compound.

Analytical Characterization & Yield Metrics

The following table summarizes the expected quantitative data and analytical markers for tracking the synthesis through its two stages.

| Parameter | Step 1: Chlorination | Step 2: Nitration & Rearrangement |

| Target Product | 2-Bromo-5-chloropyridin-4-amine | 2-Bromo-5-chloro-3-nitropyridin-4-amine |

| CAS Registry Number | 1060815-72-6 | 1410792-09-4 / 1334136-60-5 |

| Typical Isolated Yield | 82% - 88% | 65% - 75% |

| Reaction Temperature | 60 °C | 0 °C (Addition) → 90 °C (Rearrangement) |

| Reaction Time | 4 hours | 1 hour (N-nitration) + 3 hours (Rearrangement) |

| Key ¹H NMR (DMSO-d₆) | ~8.05 (s, 1H, H-6), 6.80 (br s, 2H, NH₂), 6.75 (s, 1H, H-3) | ~8.20 (s, 1H, H-6), 7.50 (br s, 2H, NH₂) (Note: H-3 signal disappears) |

| LC-MS (m/z)[M+H]⁺ | ~207.0 (Isotope pattern for 1Br, 1Cl) | ~252.0 (Isotope pattern for 1Br, 1Cl) |

Safety & Process Scale-Up Considerations

-

Thermal Runaway Risk: The addition of fuming nitric acid to the sulfuric acid/substrate mixture is highly exothermic. On a scale larger than 50 grams, automated dosing pumps linked to internal temperature probes are mandatory to prevent thermal runaway.

-

Energetic Intermediates: Nitramines are inherently energetic molecules. While the N-nitro intermediate in this protocol is generated and consumed in situ, the reaction must not be concentrated or dried at the intermediate stage.

-

Corrosive Media: The rearrangement utilizes concentrated H₂SO₄ at 90 °C. Scale-up requires glass-lined or Hastelloy reactors to prevent equipment degradation.

References

-

Deady, L. W., & Korytsky, O. L. (1983). "Nitration of 4-aminopyridine". Journal of Electroanalytical Chemistry / ResearchGate. URL: [Link]

-

Kirk-Othmer Encyclopedia of Chemical Technology. "Pyridine and Pyridine Derivatives". Softbeam. URL: [Link]

-

ResearchGate. "Nitropyridines: Synthesis and reactions". ResearchGate. URL:[Link]

Sources

Application Note: Synthesis Protocol and Mechanistic Insights for 2-Bromo-5-chloro-3-nitropyridin-4-amine

Introduction and Chemical Significance

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern pharmaceutical development. 2-Bromo-5-chloro-3-nitropyridin-4-amine (CAS: 1410792-09-4 / 1334136-60-5) is a privileged, electron-deficient heterocyclic scaffold. Its value lies in the orthogonal reactivity of its substituents: the bromo and chloro groups serve as distinct handles for sequential transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the nitro and amino groups allow for facile condensation into complex bicyclic systems such as azaindoles or imidazopyridines.

This application note details a rigorous, two-step synthetic protocol starting from commercially available 2-bromo-4-aminopyridine, focusing on the mechanistic causality that dictates the regioselectivity of each transformation.

Retrosynthetic Analysis & Mechanistic Rationale

The fundamental challenge in functionalizing the pyridine ring is its inherent electron deficiency. The electronegative nitrogen atom withdraws electron density from the

To overcome this, the synthesis leverages the strong electron-donating effect of the 4-amino group, which enriches the electron density at the ortho positions (C3 and C5)[3].

-

Step 1: Regioselective Chlorination: The first electrophilic event is the chlorination of 2-bromo-4-aminopyridine. While the 4-amino group activates both the C3 and C5 positions, the bulky 2-bromo substituent at C2 exerts significant steric hindrance over the adjacent C3 position. Consequently, the incoming electrophile (Cl⁺ from N-chlorosuccinimide) is directed almost exclusively to the less sterically hindered C5 position.

-

Step 2: Electrophilic Nitration: The resulting intermediate, 2-bromo-5-chloro-4-aminopyridine, possesses only one remaining ortho position (C3) available for substitution. At this stage, the pyridine ring is heavily deactivated by the inductive electron-withdrawing effects of the two halogens (Br, Cl). Therefore, harsh nitrating conditions—specifically fuming nitric acid in concentrated sulfuric acid—are required to generate a sufficient concentration of the highly reactive nitronium ion (NO₂⁺) and drive the reaction to completion [1].

Mechanistic causality of directing effects in the sequential functionalization of the pyridine ring.

Quantitative Data Summary

The following table summarizes the reaction parameters, expected yields, and conditions for the two-step synthesis.

| Step | Transformation | Reagents & Solvents | Temperature Profile | Reaction Time | Expected Yield |

| 1 | Regioselective Chlorination | N-Chlorosuccinimide (NCS), DMF | 20 °C | 16 h | 75 – 85% |

| 2 | Electrophilic Nitration | Fuming HNO₃, Conc. H₂SO₄ | 0 °C | 8 h | 60 – 70% |

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-chloro-4-aminopyridine

Objective: Regioselective installation of a chlorine atom at the C5 position.

-

Reaction Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-aminopyridine (10.0 g, 57.8 mmol) in anhydrous dimethylformamide (DMF, 50 mL) under an inert nitrogen atmosphere.

-

Reagent Addition: Slowly add N-chlorosuccinimide (NCS) (8.1 g, 60.7 mmol, 1.05 equiv) in small portions over 15 minutes at room temperature.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Stir continuously for 16 hours.

-

Validation (In-Process Control): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) solvent system. The disappearance of the starting material (lower

) and the emergence of a new, UV-active product spot (higher -

Workup & Isolation: Cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3

100 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the intermediate as an off-white solid.

Step 2: Synthesis of 2-Bromo-5-chloro-3-nitropyridin-4-amine

Objective: Harsh nitration of the deactivated pyridine ring at the C3 position [1].

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-bromo-5-chloro-4-aminopyridine (5.0 g, 24.1 mmol) in concentrated sulfuric acid (H₂SO₄, 25 mL). Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

-

Nitration: Caution: Highly exothermic. While maintaining the internal temperature strictly between 0–10 °C, add fuming nitric acid (HNO₃, 3.0 mL) dropwise via an addition funnel over 30 minutes.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Subsequently, heat the reaction to 90 °C for 4 hours to overcome the deactivating effects of the halogens and drive the nitration to completion [1].

-

Validation (In-Process Control): Due to the high polarity of the nitrated product, TLC may streak. Validate reaction completion using LC-MS, looking for the target mass (

-

Workup & Isolation: Carefully cool the reaction mixture to 0 °C and pour it very slowly over 200 g of crushed ice with vigorous stirring. Neutralize the highly acidic solution by dropwise addition of a 25% aqueous ammonia solution until the pH reaches 7.0. A yellow precipitate will form.

-

Purification: Collect the yellow precipitate via vacuum filtration. Wash the filter cake extensively with cold deionized water to remove inorganic salts. Dry the solid in a vacuum oven at 45 °C overnight to afford the pure 2-bromo-5-chloro-3-nitropyridin-4-amine.

Workflow for the two-step synthesis of 2-Bromo-5-chloro-3-nitropyridin-4-amine.

References

Application Notes and Protocols: Utilizing 2-Bromo-5-chloro-3-nitropyridin-4-amine as a Versatile Kinase Inhibitor Scaffold

Introduction: The Quest for Specificity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology. Kinases function as key nodes in signaling pathways that regulate cellular growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for drug development. The development of small molecule kinase inhibitors has revolutionized cancer therapy, but the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in achieving target selectivity.

The 2-aminopyridine scaffold has emerged as a privileged structure in kinase inhibitor design.[1] Its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine base of ATP, makes it an excellent starting point for developing potent and selective inhibitors.[2] This application note explores the utility of a highly functionalized derivative, 2-Bromo-5-chloro-3-nitropyridin-4-amine , as a foundational scaffold for generating novel kinase inhibitors. We will provide a conceptual framework and detailed protocols for its derivatization and evaluation against a representative tyrosine kinase, Src, a well-validated cancer target.[3]

The 2-Bromo-5-chloro-3-nitropyridin-4-amine Scaffold: A Platform for Kinase Inhibitor Discovery

The core scaffold, 2-Bromo-5-chloro-3-nitropyridin-4-amine, offers multiple strategic vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The bromine and chlorine atoms provide handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aryl or heteroaryl moieties that can probe different pockets within the kinase active site. The nitro group can be reduced to an amine, providing another point for derivatization. This multi-faceted substitution pattern allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties of the Core Scaffold

| Property | Value |

| Molecular Formula | C₅H₃BrClN₃O₂ |

| Molecular Weight | 252.46 g/mol |

| IUPAC Name | 5-bromo-4-chloro-3-nitropyridin-2-amine |

| CAS Number | 942947-95-7 |

Note: These properties are for the related compound 2-Amino-5-bromo-4-chloro-3-nitropyridine, as the exact specified compound is not widely cataloged. The properties are expected to be very similar.[4]

Hypothetical Target and Signaling Pathway: Src Kinase

For the purpose of these protocols, we will focus on Src as a hypothetical target. Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, and migration. Its overexpression and hyperactivity are common in many solid tumors, contributing to cancer progression and metastasis.[5]

Figure 1: Simplified Src signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols provide a comprehensive workflow for synthesizing a derivative of the core scaffold and evaluating its potential as a Src kinase inhibitor.

Protocol 1: Synthesis of a Scaffold Derivative via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for introducing an aryl group at the 2-position of a related pyridine scaffold, a common strategy in kinase inhibitor synthesis.[6] This can be adapted for the bromo- and chloro- positions of the target scaffold.

Figure 2: General workflow for the synthesis of a scaffold derivative.

Materials:

-

2-Bromo-5-chloro-3-nitropyridin-4-amine

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂)

-

Base (e.g., anhydrous sodium carbonate)

-

Anhydrous solvents (e.g., 1,4-dioxane and water)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, combine 2-Bromo-5-chloro-3-nitropyridin-4-amine (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cooling and Filtration: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the principle of quantifying ATP consumption during the kinase reaction. A decrease in ATP corresponds to kinase activity, and the inhibition of this process by a compound can be measured. The ADP-Glo™ Kinase Assay is a common commercial example of this method.[7][8]

Materials:

-

Recombinant active Src kinase

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compound (dissolved in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo® or ADP-Glo™)

-

White, opaque 96- or 384-well microplates

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute these stocks into the Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

-

Reaction Setup: In a white microplate, add the following to each well:

-

Test Wells: Diluted test compound.

-

Positive Control (No Inhibitor): Assay buffer with the same final DMSO concentration as the test wells.

-

Negative Control (No Enzyme): Assay buffer with DMSO.

-

-

Enzyme Addition: Add the diluted Src kinase to the "Test Wells" and "Positive Control" wells. Add an equal volume of assay buffer to the "Negative Control" wells.

-

Initiate Reaction: Add a mixture of the substrate and ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. Typically, this involves a 10-30 minute incubation at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 3: Cell-Based Assay - Western Blot for Phospho-Src

This protocol determines if the test compound can inhibit Src activity within a cellular context by measuring the phosphorylation of Src at its activating tyrosine residue (Tyr416).[9]

Materials:

-

Cancer cell line with active Src signaling (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly in the plate with ice-cold lysis buffer containing phosphatase inhibitors.[10]

-

Protein Quantification: Scrape the cell lysates, transfer to microfuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes at 95°C.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary anti-phospho-Src (Tyr416) antibody overnight at 4°C.

-

-

Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and capture the chemiluminescent signal with an imager.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Src.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-Src to total Src for each treatment condition and normalize to the vehicle control.

Protocol 4: Target Engagement Assay - Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound directly binds to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[5][12][13]

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

-

Cell line of interest

-

Test compound and vehicle control (DMSO)

-

PBS

-

PCR tubes

-

Thermal cycler

-

Liquid nitrogen

-

Centrifuge capable of 20,000 x g at 4°C

-

Materials for Western blotting (as in Protocol 3)

Procedure:

-

Cell Treatment: Harvest cultured cells and resuspend them in culture medium. Treat the cell suspension with the test compound at a high concentration (e.g., 10-50 µM) or with vehicle control for 1 hour at 37°C.

-

Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes. Leave one aliquot at room temperature as a non-heated control.

-

Cell Lysis: Immediately after heating, lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble Src kinase remaining at each temperature for both the vehicle- and compound-treated samples by Western blot, as described in Protocol 3.

-

Data Analysis: Quantify the band intensities for Src at each temperature. Plot the percentage of soluble Src (relative to the non-heated control) against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Conclusion and Future Directions